molecular formula C11H7ClN2O3 B3148825 (2-chloro-5-nitro-phenyl)-(1H-pyrrol-2-yl)-methanone CAS No. 658695-98-8

(2-chloro-5-nitro-phenyl)-(1H-pyrrol-2-yl)-methanone

Cat. No. B3148825
Key on ui cas rn: 658695-98-8
M. Wt: 250.64 g/mol
InChI Key: OGEPIGKNXOVKDT-UHFFFAOYSA-N
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Patent
US07186716B2

Procedure details

Aluminum chloride (2.6 g, 20 mmol) was added to a mixture of 2-chloro-5-nitro-benzoyl chloride (5 g, 20 mmol) and pyrrole (4 g, 30 mmol) in DCM (100 mL) at 0° C. The mixture was stirred at 0° C. for 30 mins. The reaction was diluted with ethyl acetate, washed with brine, water, NaHCO3, dried and concentrated. The residue was purified on a silica gel column to give 1.5 g (30%) of (2-chloro-5-nitro-phenyl)-(1H-pyrrol-2-yl)-methanone.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[Cl:5][C:6]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][C:7]=1[C:8](Cl)=[O:9].[NH:18]1[CH:22]=[CH:21][CH:20]=[CH:19]1>C(Cl)Cl.C(OCC)(=O)C>[Cl:5][C:6]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][C:7]=1[C:8]([C:19]1[NH:18][CH:22]=[CH:21][CH:20]=1)=[O:9] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
4 g
Type
reactant
Smiles
N1C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine, water, NaHCO3
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on a silica gel column

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C=1NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 29.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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